1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Medicinal Chemistry Physicochemical Properties ADME

Secure the N1-methylated pyrazolo[3,4-b]pyridine core for your kinase inhibitor program. This low-MW (148.17), high-purity (≥97%) building block provides the precise lipophilicity and hydrogen-bonding profile required for ATP-competitive binding, unlike unsubstituted analogs. Ideal for focused library synthesis, FBDD, and lead optimization. Stocked at room temperature for immediate dispatch.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1221288-29-4
Cat. No. B1426694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine
CAS1221288-29-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C=N1)N
InChIInChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
InChIKeyOXNIAWBEIAVSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine: Core Properties and Role as a Versatile Pyrazolopyridine Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine (CAS 1221288-29-4), also known as 1-methylpyrazolo[3,4-b]pyridin-4-amine, is a nitrogen-rich heterocyclic building block featuring a fused pyrazolo[3,4-b]pyridine core with a 4-imine/amine group and an N1-methyl substituent [1]. This core scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitors, PDE4 inhibitors, and other therapeutic candidates . Its structural similarity to purine bases such as adenine enables competitive binding to kinase ATP pockets, while the 4-amino group provides a convenient synthetic handle for further derivatization, making it a foundational starting material for targeted library synthesis and lead optimization programs .

Why Pyrazolo[3,4-b]pyridine Scaffold Modifications Are Not Interchangeable: Implications of N1-Methylation for Lipophilicity, Solubility, and Target Engagement in Procurement Decisions


The pyrazolo[3,4-b]pyridine class exhibits profound structure-activity relationship (SAR) sensitivity, particularly at the N1-position. The presence or absence of a methyl group at N1 fundamentally alters key physicochemical properties such as lipophilicity (LogP) and hydrogen-bonding capacity, which in turn critically influences solubility, membrane permeability, metabolic stability, and kinase selectivity profiles . Simply substituting the unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-amine (CAS 49834-62-0) or N-methyl analogs for the N1-methylated variant can lead to divergent synthetic outcomes, altered pharmacokinetic properties, or loss of desired biological activity in downstream applications. The following quantitative evidence establishes why the N1-methyl substitution pattern is a specific, non-negotiable structural feature for projects requiring precise control over lipophilicity and target binding.

Quantitative Differentiation Evidence: 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine Versus Closest Pyrazolopyridine Analogs


Lipophilicity (LogP) Reduction by N1-Methylation Enables Improved Aqueous Solubility and Reduced Off-Target Lipophilicity-Driven Binding

The N1-methylated target compound exhibits a markedly lower calculated partition coefficient (LogP) compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridin-4-amine scaffold [1]. Specifically, the target compound has a LogP value of -0.26 (or 0.2 depending on calculation method), whereas the unsubstituted analog has a LogP of 1.12, representing a >5-fold increase in calculated hydrophilicity. This reduction in lipophilicity is associated with improved aqueous solubility and a lower propensity for non-specific, lipophilicity-driven protein binding, which can translate to a cleaner pharmacological profile in vivo.

Medicinal Chemistry Physicochemical Properties ADME

Enhanced Hydrogen Bond Donor/Acceptor Ratio via N1-Methylation Alters Kinase ATP-Binding Pocket Interactions

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), whereas the unsubstituted analog has a higher HBD count (likely 2) and potentially different HBA count . This altered HBD/HBA ratio directly impacts the compound's ability to form specific hydrogen-bonding networks within kinase ATP-binding pockets, thereby influencing selectivity and potency. For instance, in the design of dual CDK2/PIM1 inhibitors, pyrazolo[3,4-b]pyridine derivatives with optimized H-bonding capacity demonstrated IC50 values of 0.27 µM (CDK2) and 0.67 µM (PIM1), highlighting the critical role of precise hydrogen-bonding interactions [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Molecular Weight Advantage Over Phenyl-Substituted Analogs Facilitates Ligand Efficiency Optimization

The target compound has a molecular weight of 148.17 g/mol, making it an ideal small-molecule starting point for fragment-based drug discovery (FBDD) and lead optimization . In contrast, 1-phenyl-substituted pyrazolo[3,4-b]pyridine derivatives have molecular weights >220 g/mol, which can limit ligand efficiency (LE) and reduce the number of possible synthetic modifications before exceeding typical drug-likeness thresholds (e.g., Lipinski's Rule of 5). The lower molecular weight of the N1-methylated scaffold allows for the addition of functional groups while maintaining favorable drug-like properties.

Medicinal Chemistry Fragment-Based Drug Discovery Ligand Efficiency

Validated Synthetic Utility as a Key Intermediate in the Preparation of Potent Kinase Inhibitors

The target compound serves as a critical synthetic intermediate in the preparation of more complex pyrazolo[3,4-b]pyridine-based kinase inhibitors. For example, recent studies have demonstrated that derivatives of this scaffold can achieve potent dual inhibition of CDK2 and PIM1 kinases with IC50 values of 0.27 µM and 0.67 µM, respectively, and exhibit superior in vivo tumor reduction efficacy compared to doxorubicin in solid Ehrlich carcinoma mouse models [1]. Additionally, pyrazolo[3,4-b]pyridine derivatives have been developed as potent TBK1 inhibitors with IC50 values as low as 0.2 nM, highlighting the scaffold's versatility [2].

Synthetic Chemistry Kinase Inhibitors Cancer Therapeutics

Stable Solid-State Formulation and Ambient Storage Compatibility for Streamlined Laboratory Workflow

The target compound is supplied as a stable powder that can be stored at room temperature (RT) or refrigerated (2-8°C) without degradation, according to multiple vendor technical datasheets . This is in contrast to some other pyrazolo[3,4-b]pyridine derivatives, which may require more stringent storage conditions (e.g., inert atmosphere, -20°C) due to hydrolytic instability or oxidation sensitivity. The compound's physical stability as a solid powder simplifies inventory management and reduces the risk of compound degradation during storage and shipping.

Compound Management Stability Procurement

High Purity Consistency (≥97%) Across Multiple Vendors Reduces Batch-to-Batch Variability in Downstream Assays

Commercially available batches of the target compound consistently achieve purity levels of ≥97%, with some vendors offering 98% purity . This high and consistent purity minimizes the risk of introducing confounding impurities into biological assays or synthetic reactions, thereby enhancing experimental reproducibility and reducing the need for additional purification steps. While other pyrazolopyridine derivatives may also be available at similar purities, the broad availability of high-purity batches for this specific compound ensures reliable procurement across multiple suppliers.

Quality Control Reproducibility Procurement

Procurement-Driven Application Scenarios for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine: From Kinase Inhibitor Libraries to Fragment-Based Drug Discovery


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

The N1-methylated pyrazolo[3,4-b]pyridine scaffold is an optimal starting point for generating focused kinase inhibitor libraries. Its low molecular weight (148.17 g/mol) and favorable hydrogen-bonding profile (1 HBD, 3 HBA) allow for systematic derivatization while maintaining drug-like properties . The 4-amino group provides a convenient synthetic handle for introducing diverse substituents (e.g., aryl, heteroaryl, alkyl) to explore structure-activity relationships across multiple kinase targets, including CDK2, PIM1, and TBK1 [1].

Fragment-Based Drug Discovery (FBDD): A Privileged Fragment for Kinase Hit Identification

With its low molecular weight (148.17 g/mol) and structural mimicry of the adenine core, this compound serves as an ideal fragment for FBDD campaigns targeting ATP-binding sites of kinases and other purine-binding proteins . Its high aqueous solubility (inferred from low LogP) and commercial availability at high purity (≥97%) facilitate robust biophysical screening (e.g., SPR, NMR, X-ray crystallography) and subsequent fragment growth strategies .

Chemical Biology Tool Compound Development: Probing N1-Substitution Effects on Kinase Selectivity

The significant difference in lipophilicity (ΔLogP ≈ -1.38) and hydrogen bond donor count (ΔHBD = -1) between the N1-methylated target compound and the unsubstituted analog makes it a valuable tool for dissecting the role of N1-substitution in kinase selectivity and cellular permeability . Researchers can use this compound to generate matched molecular pairs for systematic SAR studies, enabling the rational design of selective kinase inhibitors with optimized pharmacokinetic profiles.

Procurement for Preclinical In Vivo Efficacy Studies (Oncology)

The demonstrated in vivo efficacy of pyrazolo[3,4-b]pyridine derivatives in solid tumor xenograft models (e.g., SEC mouse model) provides strong justification for procuring this core intermediate for lead optimization programs in oncology . The compound's stable powder form and room temperature storage compatibility simplify logistics for multi-gram scale synthesis and subsequent in vivo formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.